4,6-Di(benzenesulfonyl)benzene-1,3-diol
Description
These include derivatives such as 4,6-diacetylresorcinol, 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol, and 4,6-Di(tert-butyl)benzene-1,3-diol (). These compounds share a common resorcinol backbone but differ in their substituents, which significantly influence their physicochemical properties, ligand behavior, and applications in coordination chemistry and pharmacology.
Properties
CAS No. |
61945-90-2 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,6-bis(benzenesulfonyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O6S2/c19-15-11-16(20)18(26(23,24)14-9-5-2-6-10-14)12-17(15)25(21,22)13-7-3-1-4-8-13/h1-12,19-20H |
InChI Key |
QBEGALVOHTVCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2O)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(benzenesulfonyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where benzenesulfonyl chloride reacts with benzene-1,3-diol under acidic conditions to introduce the sulfonyl groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar sulfonation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(benzenesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl groups can direct further substitutions to the ortho and para positions relative to the hydroxyl groups.
Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones or reduced to form phenolic derivatives.
Nucleophilic Substitution: The sulfonyl groups can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Phenolic derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Di(benzenesulfonyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4,6-Di(benzenesulfonyl)benzene-1,3-diol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The pathways involved often include modulation of oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol and its closest analogues based on experimental
Key Research Findings
Thermodynamic Behavior in Coordination Chemistry 4,6-bis(1-hydrazonoethyl)benzene-1,3-diol exhibits lower molar conductance (Lm = 28.5 S·cm²/mol) compared to 4,6-diacetylresorcinol (Lm = 32.1 S·cm²/mol) due to its larger molecular size, which restricts ion mobility in solution . Association constants (KA) for Cu(II) complexes are higher with 4,6-diacetylresorcinol (KA = 1.2 × 10³ M⁻¹) than with the hydrazonoethyl derivative (KA = 0.9 × 10³ M⁻¹), indicating stronger ligand-metal interactions for the acetyl-substituted compound . Enthalpic contributions (ΔHA) dominate the association process for both ligands, but 4,6-diacetylresorcinol shows more negative ΔGA values (-7.2 kJ/mol vs. -5.8 kJ/mol), suggesting greater spontaneity in complex formation .
Biological Activity Azo derivatives like 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol demonstrate potent antibacterial activity, inhibiting S. aureus growth at concentrations threefold lower than conventional azobenzene compounds . Schiff base ligands derived from 4,6-diacetylresorcinol (e.g., 4,6-bis(1-(4-chlorophenylimino)ethyl)benzene-1,3-diol) form mixed-ligand Cu(II) and Co(II) complexes with notable antimicrobial activity against E. coli and Candida albicans .
Structural and Solubility Effects Bulky substituents (e.g., tert-butyl groups in 4,6-Di(tert-butyl)benzene-1,3-diol) increase hydrophobicity, making the compound amenable to reverse-phase HPLC separation . Hydrazonoethyl and acetyl groups enhance π-π stacking and hydrogen bonding, respectively, influencing both ligand-metal binding and supramolecular assembly .
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